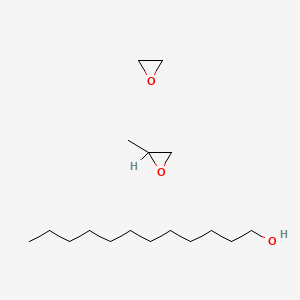

Dodecan-1-ol;2-methyloxirane;oxirane

Description

Properties

CAS No. |

68238-81-3 |

|---|---|

Molecular Formula |

C17H36O3 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

dodecan-1-ol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C12H26O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-2-4-3;1-2-3-1/h13H,2-12H2,1H3;3H,2H2,1H3;1-2H2 |

InChI Key |

AXKRWCWDFIQIKI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCO.CC1CO1.C1CO1 |

Canonical SMILES |

CCCCCCCCCCCCO.CC1CO1.C1CO1 |

Other CAS No. |

68238-81-3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Dodecan-1-ol

2.1. Reduction of Fatty Acid Derivatives

- Description : Dodecan-1-ol is commonly synthesized by the reduction of lauric acid (dodecanoic acid) or its esters.

- Common Reducing Agents : Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.

- Industrial Note : Lithium aluminium hydride reductions are typically performed under an inert atmosphere to prevent moisture interference, ensuring high yield and purity.

2.2. Hydrogenation of Fatty Acid Esters

- Process : Methyl or ethyl laurate is hydrogenated in the presence of a catalyst (e.g., copper chromite) at elevated temperature and pressure.

- Reaction :

$$

\text{RCOOR'} + 2H2 \rightarrow \text{RCH}2OH + \text{R'OH}

$$

2.3. Data Table: Dodecan-1-ol Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of lauric acid | Lithium aluminium hydride | Inert atmosphere, RT-50°C | 80–95 | High purity, lab-scale |

| Hydrogenation of esters | Copper chromite catalyst | 180–220°C, 10–30 atm H₂ | 85–98 | Industrial, scalable |

Preparation Methods of 2-Methyloxirane (Propylene Oxide)

- Description : Propene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to yield 2-methyloxirane.

- Key Steps :

- Propene + Cl₂ + H₂O → Propylene chlorohydrin

- Propylene chlorohydrin + Ca(OH)₂ → 2-Methyloxirane + CaCl₂ + H₂O

- Critical Control : pH must be managed to optimize yield and minimize byproducts like 1,2-dichloropropane.

- Process : Direct oxidation of propene using hydroperoxides (e.g., ethylbenzene hydroperoxide).

- Industrial Use : Preferred for large-scale production due to efficiency and lower environmental impact.

3.3. Dehydration of Propane-1,2-diol

- Description : Propane-1,2-diol is dehydrated using acid catalysts to yield 2-methyloxirane.

3.4. Data Table: 2-Methyloxirane Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorohydrin process | Cl₂, H₂O, Ca(OH)₂ | 30–60°C, pH 8–9 | 80–90 | Byproduct management required |

| Hydroperoxide oxidation | Ethylbenzene hydroperoxide | 100–150°C | 85–95 | Industrial, co-produces styrene |

| Dehydration of diol | Acid catalyst (H₂SO₄, Al₂O₃) | 120–180°C | 60–80 | Lab-scale, less common industrially |

Preparation Methods of Oxirane (Ethylene Oxide)

4.1. Direct Oxidation of Ethylene

- Process : Ethylene is oxidized with oxygen or air over a silver catalyst at elevated temperatures.

- Reaction :

$$

\text{C}2\text{H}4 + \frac{1}{2}\text{O}2 \rightarrow \text{C}2\text{H}_4\text{O}

$$ - Industrial Note : This is the dominant industrial process due to its high efficiency and selectivity.

- Alternative Methods : Laboratory-scale syntheses may use peracids (e.g., peracetic acid), but these are less common industrially due to cost and safety concerns.

4.3. Data Table: Oxirane Preparation Methods

Preparation of Oxirane Derivatives

5.1. Sulfonium Ylide Method (Johnson–Corey–Chaykovsky Reaction)

- Process : Dimethyl sulphide reacts with methyl bromide to form trimethylsulphonium bromide. This salt reacts with a carbonyl compound in the presence of a base to yield oxirane derivatives.

- Catalysts : Tertiary amines, quaternary ammonium salts, or polyethylene glycols can be used to promote the reaction.

5.2. Data Table: Oxirane Derivative Preparation

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonium ylide method | DMS, methyl bromide, base | 0–60°C | 75–95 | Clean, high-yield, scalable |

Summary Table: Preparation Methods Overview

Chemical Reactions Analysis

Dodecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of peroxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the polymer structure, potentially altering its physical and chemical properties.

Substitution: Substitution reactions can occur, where functional groups within the polymer are replaced by other groups, leading to new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Surfactants and Emulsifiers

Dodecan-1-ol derivatives are often utilized as surfactants and emulsifiers in formulations for pharmaceuticals, cosmetics, and food products. Their ability to reduce surface tension makes them effective in stabilizing emulsions and foams.

Case Study : In a study on emulsifying agents for drug formulations, dodecan-1-ol derivatives were found to enhance the stability and bioavailability of active pharmaceutical ingredients, demonstrating their utility in improving drug delivery systems .

Polymer Chemistry

The compound is also used in polymer chemistry, particularly in the synthesis of polyether polyols. These polyols are critical for producing polyurethane foams, which are widely used in insulation, furniture, and automotive applications.

Case Study : Research has shown that incorporating dodecan-1-ol into polyether synthesis improves the mechanical properties of the resulting polyurethane foam, making it more durable and flexible .

Green Chemistry

This compound is recognized for its potential in green chemistry applications. Its use as a solvent or reagent in organic synthesis contributes to more environmentally friendly processes.

Case Study : A study highlighted the use of this compound as a solvent for synthesizing biodiesel from vegetable oils, showcasing its effectiveness in reducing waste and energy consumption during production .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its safety profile. Toxicological assessments indicate that while it exhibits low acute toxicity, long-term exposure may pose health risks. Regulatory agencies recommend conducting thorough risk assessments when utilizing this compound in consumer products .

Mechanism of Action

The mechanism of action of Dodecan-1-ol;2-methyloxirane;oxirane primarily involves its ability to reduce surface tension and stabilize emulsions. The molecular structure allows it to interact with both hydrophobic and hydrophilic substances, forming micelles that encapsulate hydrophobic compounds. This property is crucial in its role as an emulsifying and dispersing agent, enabling the formation of stable mixtures of otherwise immiscible substances.

Comparison with Similar Compounds

Dodecan-1-ol

Dodecan-1-ol (C₁₂H₂₆O), a long-chain fatty alcohol, is widely used in surfactants, lubricants, and cosmetics. Its ethoxylated and propoxylated derivatives, such as dodecan-1-ol polymerized with oxirane (ethylene oxide) and 2-methyloxirane (propylene oxide), are critical in industrial applications due to their amphiphilic properties . Safety data highlight its low acute toxicity but emphasize precautions during handling due to flammability and environmental persistence .

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane (C₃H₆O) is a volatile epoxide with a three-membered oxirane ring and a methyl substituent. Its high ring strain drives reactivity in polymerization and nucleophilic ring-opening reactions. It is a precursor to polyether polyols, plastics, and pharmaceuticals. Industrial reports note its role in synthesizing block copolymers with oxirane, such as polyethylene-polypropylene glycol monoallyl ether .

Oxirane (Ethylene Oxide)

Oxirane (C₂H₄O), the simplest epoxide, is a key industrial chemical for sterilizing medical devices and producing glycols, solvents, and surfactants. Its small size and high reactivity make it ideal for gas-phase reactions and polymerization. However, its carcinogenicity mandates strict handling protocols .

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

| Property | Dodecan-1-ol | 2-Methyloxirane | Oxirane |

|---|---|---|---|

| Boiling Point (°C) | 259 | 34 | 10.7 |

| Water Solubility | Insoluble | Partially soluble | Highly soluble |

| Flash Point (°C) | 127 | -37 | -20 |

| Reactivity | Low (unless derivatized) | High (ring-opening) | Extremely high |

Data compiled from safety sheets and synthesis reports .

Key Differentiators Among Analogues

Chain Length and Branching: Dodecan-1-ol’s C₁₂ chain provides superior hydrophobicity vs. shorter alcohols (e.g., 1-decanol) . Branched epoxides (e.g., 2-methyloxirane) yield flexible polymers, while linear oxirane derivatives form rigid structures .

Substituent Effects :

- Electron-donating groups (e.g., methoxy in 2-(3-methoxyphenyl)-2-methyloxirane) stabilize intermediates in SN2 reactions, altering product distributions .

Industrial Scalability :

- Oxirane’s gaseous state complicates handling vs. liquid 2-methyloxirane, influencing reactor design .

Research Trends and Innovations

- Green Chemistry : Enzymatic ethoxylation of dodecan-1-ol reduces reliance on toxic catalysts .

- Epoxide Functionalization : Click chemistry with oxirane derivatives enables tailored bioconjugates for drug delivery .

- Safety Mitigation : Microencapsulation of 2-methyloxirane minimizes worker exposure in polyurethane production .

Q & A

Q. What are the critical safety protocols for handling Dodecan-1-ol in laboratory settings?

Dodecan-1-ol requires precautions to avoid skin/eye irritation and explosive dust formation. Use local and general ventilation to prevent aerosol accumulation, ground equipment to avoid static discharge, and eliminate powder deposits to mitigate explosion risks . Safety gear (gloves, goggles) is mandatory due to its corrosive potential. Storage must follow CLP regulations, using approved containers in well-ventilated areas away from flammables .

Q. How can oxirane oxygen content (OOC) be quantified in complex mixtures?

FTIR-ATR (Fourier-transform infrared spectroscopy with attenuated total reflectance) is a validated method for OOC analysis. Calibration using reference standards and monitoring absorption bands (e.g., ~825 cm⁻¹ for epoxy groups) ensures accuracy. A coefficient of determination (r² = 0.995) supports reliability in heterogeneous systems like epoxidized vegetable oils .

Q. What synthetic routes are commonly used to prepare oxirane derivatives?

Epoxidation of alkenes via peracids (e.g., peracetic acid) is standard. For functionalized oxiranes, nucleophilic ring-opening reactions (e.g., with amines or nitriles) enable heterocycle synthesis. Adamantane-substituted oxiranes, for instance, are synthesized through bromoepoxide intermediates reacting with benzylamine under basic conditions .

Advanced Research Questions

Q. How do concurrent epoxidation and ring-opening reactions affect oxirane quantification?

In systems like estolide synthesis, OOC peaks early (e.g., 0.81% at 3 hours) but declines as nucleophiles (e.g., hydroxyl groups) open epoxy rings. This necessitates multi-parameter monitoring (e.g., iodine value (IV) for alkene conversion) to resolve discrepancies between observed and theoretical OOC (e.g., 3.37% unattained due to rapid ring-opening) . Kinetic modeling can decouple competing pathways.

Q. What computational strategies improve spectroscopic identification of oxirane in astrochemical environments?

High-accuracy coupled-cluster (CCSD(T)) and density functional theory (DFT) predict rotational and IR spectra of oxirane and its deuterated forms. Benchmarking against experimental data achieves ±10 cm⁻¹ accuracy for vibrational transitions and ±0.1% for rotational constants. These methods aid in detecting protonated oxirane in Titan’s atmosphere via rotational lines at 200 GHz .

Q. How can polymer crosslinking with oxirane derivatives be optimized for hydrogel synthesis?

Polyvinyl alcohol (PVA)-polyoxirane hydrogels require pH control to balance crosslinking (oxirane-OH reactions) and hydrolysis (oxirane → glycol). At 60°C, basic conditions accelerate hydrolysis (complete in <20 minutes), while neutral pH favors crosslinking. NMR kinetics (e.g., tracking epoxy consumption) optimize reaction conditions for lens applications .

Q. What strategies mitigate data contradictions in Dodecan-1-ol’s ecotoxicological profile?

While Dodecan-1-ol is non-acutely toxic, its chronic aquatic toxicity (e.g., bioaccumulation potential) requires validation via standardized OECD 305 tests. Discrepancies in mobility (low soil adsorption vs. high water solubility) suggest studying its partitioning in sediment-water systems using HPLC-MS or radiolabeled tracers .

Methodological Insights

-

Experimental Design for Epoxide Stability Studies :

Use differential scanning calorimetry (DSC) to assess thermal stability of 2-methyloxirane derivatives. Combine with GC-MS to identify degradation products (e.g., glycols) under varying pH/temperature . -

Data Interpretation in Synthetic Chemistry :

When oxirane ring-opening yields unexpected products (e.g., lactones instead of oxazolidinones), analyze steric/electronic effects via DFT. For example, adamantane’s bulkiness in 2-(adamantan-1-yl)oxirane directs nucleophilic attack to less hindered carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.